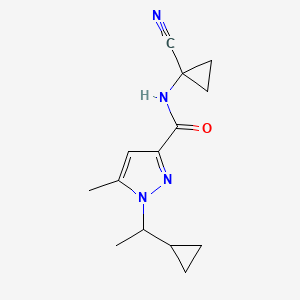
N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CCPA is a potent and selective agonist of the A1 adenosine receptor, which plays a crucial role in regulating various physiological processes.
作用机制
N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide exerts its effects by binding selectively to the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Activation of the A1 adenosine receptor leads to a variety of downstream effects, including the inhibition of adenylyl cyclase and the activation of potassium channels.
Biochemical and Physiological Effects
N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide has been shown to have a wide range of biochemical and physiological effects, including the regulation of heart rate, blood pressure, and cardiac contractility. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
One of the main advantages of using N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide in lab experiments is its high selectivity for the A1 adenosine receptor. This allows researchers to study the specific effects of A1 receptor activation without the confounding effects of other receptor subtypes. However, one limitation of using N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor activation over time.
未来方向
There are many potential future directions for research on N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide and the A1 adenosine receptor. One promising area of research is the development of new compounds that can selectively target the A1 receptor with even greater specificity and potency. Another area of interest is the study of the role of the A1 receptor in various disease states, including cardiovascular disease, neurodegenerative disorders, and cancer. Finally, there is a growing interest in the use of A1 receptor agonists as potential therapeutics for a variety of conditions, including pain, inflammation, and sleep disorders.
合成方法
N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of 1-cyclopropylethylamine with 1-cyanocyclopropane carboxylic acid, followed by the addition of 5-methylpyrazole-3-carboxamide. The synthesis of N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide is a complex process that requires careful attention to detail and the use of specialized equipment.
科学研究应用
N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide has been used extensively in scientific research to study the role of the A1 adenosine receptor in various physiological processes. This compound has been shown to have a wide range of applications, including the study of cardiovascular function, neuroprotection, and the regulation of sleep and wakefulness.
属性
IUPAC Name |
N-(1-cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-9-7-12(13(19)16-14(8-15)5-6-14)17-18(9)10(2)11-3-4-11/h7,10-11H,3-6H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUWMEAKDYULAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C2CC2)C(=O)NC3(CC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

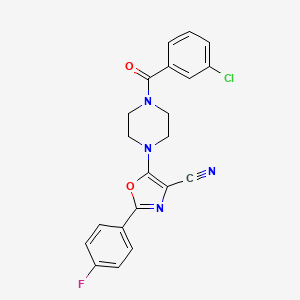
![N-(1-cyanocyclohexyl)-2-[3-(2-methoxyethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2539404.png)
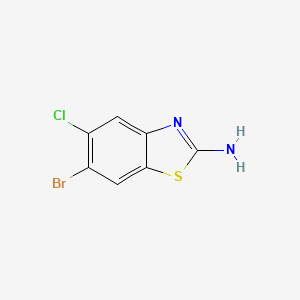
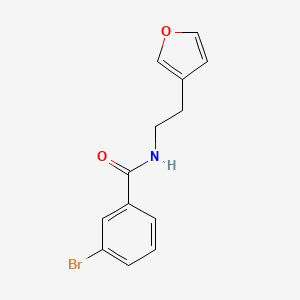
![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2539410.png)



![1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
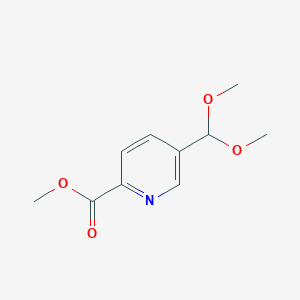
![5-Ethyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2539421.png)
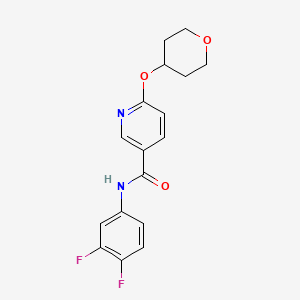

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2539424.png)